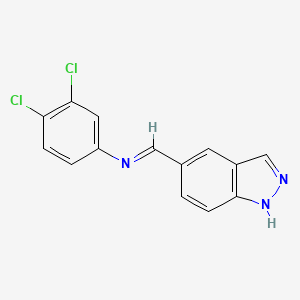
MAO-B Inhibitor 58
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MAO-B Inhibitor 58 is a compound that inhibits the activity of monoamine oxidase B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine. This inhibition is crucial in the treatment of neurodegenerative diseases like Parkinson’s disease, where maintaining higher levels of dopamine can alleviate symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MAO-B Inhibitor 58 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes include:
Formation of the Core Scaffold: This step involves the construction of the basic molecular framework, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to improve binding affinity and selectivity towards MAO-B.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
MAO-B Inhibitor 58 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halides, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often screened for enhanced efficacy and reduced side effects .
Applications De Recherche Scientifique
MAO-B Inhibitor 58 has a wide range of scientific research applications:
Mécanisme D'action
MAO-B Inhibitor 58 exerts its effects by binding to the active site of monoamine oxidase B, thereby preventing the enzyme from catalyzing the oxidative deamination of dopamine and other monoamines. This results in increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include the active site residues of monoamine oxidase B, and the pathways involved are primarily related to dopamine metabolism .
Comparaison Avec Des Composés Similaires
MAO-B Inhibitor 58 is compared with other similar compounds such as selegiline, rasagiline, and safinamide. These compounds also inhibit monoamine oxidase B but differ in their selectivity, potency, and side effect profiles .
Selegiline: An irreversible inhibitor of monoamine oxidase B, used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor, known for its neuroprotective properties.
Safinamide: A reversible inhibitor with additional properties such as sodium channel inhibition.
This compound is unique in its specific binding affinity and selectivity towards monoamine oxidase B, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C14H9Cl2N3 |
|---|---|
Poids moléculaire |
290.1 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine |
InChI |
InChI=1S/C14H9Cl2N3/c15-12-3-2-11(6-13(12)16)17-7-9-1-4-14-10(5-9)8-18-19-14/h1-8H,(H,18,19) |
Clé InChI |
ODHPFVFFVLSYBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=NC3=CC(=C(C=C3)Cl)Cl)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


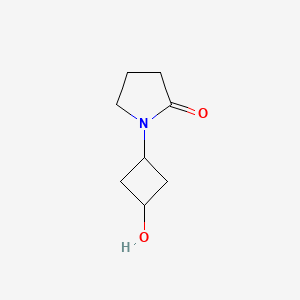
![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)
![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)

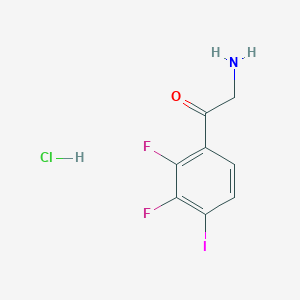
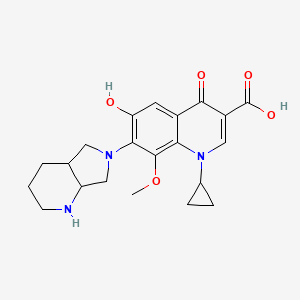
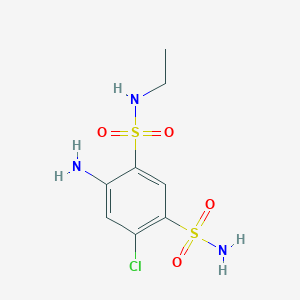
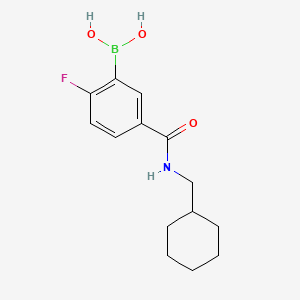
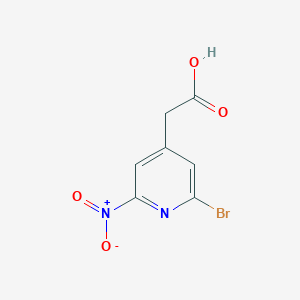
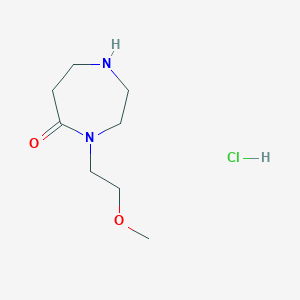


![(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13436367.png)
![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)
